molecular formula C21H23ClN4OS2 B3000142 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215836-26-2

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B3000142
CAS No.: 1215836-26-2
M. Wt: 447.01
InChI Key: RFUCUMMBBICPLF-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4OS2 and its molecular weight is 447.01. The purity is usually 95%.
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Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a carboxamide group attached to a benzene ring, as well as a thiazole ring, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of the dimethylamino propyl group enhances its molecular complexity, potentially influencing its reactivity and biological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₈H₃₁ClN₃O₂S₂
  • Molecular Weight : 396.06 g/mol
  • CAS Number : Not specified

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies indicate that compounds with similar structural features exhibit antimicrobial properties, suggesting potential efficacy against various pathogens .
  • Anti-inflammatory Effects : The compound may serve as a lead for developing anti-inflammatory agents, given the presence of the benzothiazole moiety, which has been associated with anti-inflammatory activity in other derivatives .
  • Neuroprotective Properties : Related compounds have shown lower neurotoxicity and minimal cytotoxicity, indicating that this compound may also possess neuroprotective effects .
  • Anticonvulsant Activity : Research on benzothiazole derivatives suggests that they may exert anticonvulsant effects through modulation of GABAergic neurotransmission, which could be relevant for this compound as well .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct biological activities. The following table summarizes the structure-activity relationships observed in related compounds:

CompoundStructural FeaturesBiological Activity
Benzamide DerivativesCarboxamide groupDiverse biological activities including anti-inflammatory and antimicrobial
6-MethylbenzothiazoleThiazole derivativeAntimicrobial properties
Dimethylamino Propyl GroupEnhances molecular complexityPotential neuroprotective effects

Study on Anticonvulsant Activity

In a study evaluating various benzothiazole derivatives, compounds similar to this compound demonstrated significant anticonvulsant activity with protective indices higher than standard treatments like sodium valproate. These findings suggest that modifications in the benzothiazole structure can enhance anticonvulsant efficacy while reducing toxicity .

Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory potential of benzothiazole derivatives found that certain modifications led to increased inhibition of inflammatory mediators in vitro. This highlights the potential for this compound to be developed into a therapeutic agent targeting inflammatory pathways .

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a complex organic compound with a carboxamide group attached to a benzene ring, as well as a thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms. The dimethylamino propyl group enhances its molecular complexity, potentially influencing its reactivity and biological properties. The molecular formula for this compound is C₁₈H₃₁ClN₃O₂S₂. This compound is a benzamide derivative with potential pharmacological applications, due to its unique structural features, including the thiazole ring and dimethylamino propyl group.

Synthesis
The synthesis of this compound can be achieved through the coupling of substituted 2-amino benzothiazoles with appropriate acyl chlorides or carboxylic acids under controlled conditions. Thiazole derivatives can be synthesized via Hantzsch thiazole synthesis or other methods that facilitate the formation of heterocyclic compounds. The final product may require purification steps such as crystallization or chromatography to achieve the desired purity.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-14-5-7-17-19(11-14)28-21(23-17)25(10-4-9-24(2)3)20(26)15-6-8-16-18(12-15)27-13-22-16;/h5-8,11-13H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUCUMMBBICPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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